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Compound of Interest

Compound Name: PSB-1115 potassium salt

Cat. No.: B15572539

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine receptor
(A2BAR), a G protein-coupled receptor implicated in a variety of physiological and
pathophysiological processes, including inflammation, neurotransmission, and cancer biology.
This technical guide provides a comprehensive overview of the pharmacological profile of PSB-
1115, detailing its binding affinity, functional antagonism, and effects in preclinical in vivo
models. The information presented herein is intended to serve as a valuable resource for
researchers utilizing PSB-1115 as a pharmacological tool to investigate the role of the A2B
adenosine receptor in health and disease.

Chemical and Physical Properties
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Property

Value

Chemical Name

4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-
purin-8-yl)-benzenesulfonic acid,

monopotassium salt

Molecular Formula

C14H13N40OsS - K

Molecular Weight 388.4 g/mol

CAS Number 409344-71-4
Appearance White to off-white solid
Solubility Water soluble

Pharmacological Data

Receptor Binding Affinity

The binding affinity of PSB-1115 for various adenosine receptor subtypes has been determined
through radioligand binding assays. The data, presented as inhibitor constant (Ki) values,
demonstrate the high selectivity of PSB-1115 for the human A2B receptor.

Receptor Subtype Species Ki (nM) Reference
A2B Human 53.4
Al Human >10,000
A2A Human >10,000
A3 Human >10,000 (14%
inhibition at 10 uM)
Al Rat 2,200
A2A Rat 24,000
Functional Antagonism
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PSB-1115 acts as a competitive antagonist at the A2B adenosine receptor, inhibiting the

functional responses induced by A2BAR agonists.

PSB-1115 IC50

Assay Type Cell Line Agonist Reference
(nM)
CAMP T84 human colon )
_ _ Adenosine 84.0
Accumulation carcinoma cells
G Protein
Activation HEK293T cells NECA 865 + 415
(BRET)

Signaling Pathways

The A2B adenosine receptor primarily couples to Gs and Gq proteins, leading to the activation

of adenylyl cyclase and phospholipase C, respectively. This results in an increase in
intracellular cyclic AMP (cCAMP) and calcium (Ca?*) levels. As an antagonist, PSB-1115 blocks

these downstream signaling events initiated by agonist binding to the A2BAR.
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A2B adenosine receptor signaling pathways modulated by PSB-1115.

Experimental Protocols
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Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of PSB-1115 for human adenosine receptor
subtypes.

Materials:

» Membrane preparations from CHO cells stably expressing human Al, A2A, A2B, or A3
adenosine receptors.

e Radioligands:

o

[BH]CCPA for Al receptors

[¢]

[3H]ZM 241385 for A2A receptors

[e]

[BH]DPCPX for A2B receptors (in the presence of 50 mM Gpp(NH)p)

[e]

[1251]JAB-MECA for A3 receptors

e PSB-1115 potassium salt

o Assay Buffer: 50 mM Tris-HCI, pH 7.4

o Wash Buffer: 50 mM Tris-HCI, pH 7.4, ice-cold
e Glass fiber filters (Whatman GF/B)
 Scintillation cocktall

 Scintillation counter

Procedure:

 Incubate cell membranes (20-50 pg of protein) with the respective radioligand at a
concentration close to its Kd value and various concentrations of PSB-1115 in a final volume
of 250 uL of assay buffer.
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For non-specific binding determination, use a high concentration of a standard non-
radioactive antagonist (e.g., 10 uM XAC for A1/A2A/A2B, 10 uM MRS1220 for A3).

Incubate for 60 minutes at room temperature.

Terminate the assay by rapid vacuum filtration through glass fiber filters.
Wash the filters three times with 4 mL of ice-cold wash buffer.

Measure the radioactivity retained on the filters by liquid scintillation counting.

Calculate the Ki values using the Cheng-Prusoff equation.
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Prepare Reagents:
- Cell Membranes
- Radioligand
- PSB-1115
- Buffers

!
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Radioligand, and PSB-1115
(60 min at RT)

Rapid Vacuum Filtration
(CIFERIlEIS)

Wash Filters with
Ice-Cold Buffer

Liquid Scintillation
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Data Analysis
(Cheng-Prusoff Equation)
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Workflow for radioligand binding assay.
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In Vivo Analgesia Study (Hot Plate Test)

Objective: To evaluate the antinociceptive effects of PSB-1115 in a model of thermal pain.

Materials:

Male CD-1 mice (25-30 g)

PSB-1115 potassium salt

Vehicle (e.g., saline)

Hot plate apparatus maintained at 55 + 0.5 °C

Timer

Procedure:

Acclimatize mice to the testing room for at least 1 hour before the experiment.

Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).

At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate.

Record the latency to the first sign of nociception (e.g., paw licking, jumping).

A cut-off time of 30 seconds is typically used to prevent tissue damage.

Compare the latencies of the PSB-1115-treated groups to the vehicle-treated control group.

In Vivo Anti-inflammatory Study (Carrageenan-Induced
Paw Edema)

Objective: To assess the anti-inflammatory activity of PSB-1115 in a model of acute
inflammation.

Materials:

o Male Wistar rats (180-220 g)
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PSB-1115 potassium salt

Vehicle (e.g., saline)

1% (w/v) carrageenan solution in saline

Pletysmometer or calipers
Procedure:

o Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30
mg/kg).

o After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the
right hind paw.

e Measure the paw volume or thickness at baseline (before carrageenan injection) and at
various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

» Calculate the percentage of edema inhibition for each treated group compared to the vehicle
control group.

Conclusion

PSB-1115 potassium salt is a highly selective and potent A2B adenosine receptor antagonist.
Its favorable pharmacological profile, including high water solubility, makes it an invaluable tool
for elucidating the physiological and pathophysiological roles of the A2BAR. The data and
protocols presented in this guide are intended to facilitate the design and execution of robust
and reproducible experiments aimed at further understanding the therapeutic potential of
targeting the A2B adenosine receptor.

 To cite this document: BenchChem. [Pharmacological Profile of PSB-1115 Potassium Salt: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572539#pharmacological-profile-of-psb-1115-
potassium-salt]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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